

KMG-104: A Technical Guide to a Highly Selective Magnesium Probe

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: KMG-104

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This technical guide provides an in-depth overview of **KMG-104**, a fluorescent probe renowned for its high selectivity in detecting magnesium ions (Mg^{2+}). **KMG-104** has become an invaluable tool for researchers investigating the intricate roles of intracellular Mg^{2+} in various cellular processes. This document outlines its core properties, experimental protocols for its application, and visual representations of its use in studying cellular signaling pathways.

Core Properties and Characteristics

KMG-104 is a fluorescein-derived probe designed for the sensitive and selective measurement of Mg^{2+} concentrations. Its molecular design incorporates a charged β -diketone as a specific binding site for Mg^{2+} , which allows for an "off-on" type fluorescent response upon binding.[1] This property, combined with its spectral characteristics, makes it particularly well-suited for confocal laser scanning microscopy.[2]

Physicochemical and Fluorescent Properties

The key quantitative data for **KMG-104** and its membrane-permeable acetoxymethyl (AM) ester form, **KMG-104-AM**, are summarized in the table below.

Property	Value	Notes
Chemical Name	1-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)-4-oxoquinolizine-3-carboxylic acid	
Molecular Formula	C ₂₃ H ₁₁ F ₂ NO ₆	
Molecular Weight	435.33 g/mol	
Excitation Wavelength (λ_{ex})	~490 nm	Compatible with the 488 nm line of Argon lasers. [1]
Emission Wavelength (λ_{em})	~510 nm	
Dissociation Constant (Kd) for Mg ²⁺	~2.1-3 mM	Suitable for detecting intracellular free Mg ²⁺ . [1] [3]
Dissociation Constant (Kd) for Ca ²⁺	~7.5 mM	Demonstrates high selectivity for Mg ²⁺ over Ca ²⁺ . [1] [3]
Ion Selectivity	Unaffected by Na ⁺ , K ⁺ , and physiological Ca ²⁺ concentrations. [2]	The fluorescence of KMG-104 is not significantly impacted by other common physiological ions.
pH Sensitivity	Fluorescence is stable in the pH range of 6.0 to 7.6. [1] [3]	This ensures reliable measurements under physiological conditions.
Formulations	KMG-104 (membrane-impermeable), KMG-104-AM (membrane-permeable)	KMG-104-AM is used for loading the probe into live cells. [1] [3]

Experimental Protocols

The following are detailed methodologies for the application of **KMG-104** in cellular imaging experiments, synthesized from published research.

Protocol 1: Cell Loading with KMG-104-AM

This protocol describes the loading of the membrane-permeable **KMG-104-AM** into live cells for the measurement of cytosolic Mg^{2+} .

Materials:

- **KMG-104-AM**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Pluronic F-127
- HEPES-buffered saline (or other appropriate physiological buffer)
- Cultured cells on coverslips or in imaging dishes

Procedure:

- **Stock Solution Preparation:** Prepare a 1-5 mM stock solution of **KMG-104-AM** in anhydrous DMSO. To aid in the dispersion of the AM ester in aqueous media, a 20% (w/v) stock solution of Pluronic F-127 in DMSO can also be prepared.
- **Loading Solution Preparation:** Immediately before use, prepare the loading solution. Dilute the **KMG-104-AM** stock solution into the desired physiological buffer to a final concentration of 1-10 μ M. To prevent precipitation, first mix the **KMG-104-AM** stock with an equal volume of the Pluronic F-127 stock solution before diluting in the buffer.
- **Cell Incubation:** Remove the cell culture medium and wash the cells once with the physiological buffer. Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator. The optimal loading time and concentration may vary depending on the cell type.
- **Washing:** After incubation, wash the cells two to three times with the physiological buffer to remove any excess extracellular probe.
- **De-esterification:** Incubate the cells for an additional 30 minutes in fresh physiological buffer to allow for the complete hydrolysis of the AM ester by intracellular esterases, trapping the active **KMG-104** probe inside the cells.

- Imaging: The cells are now ready for fluorescence imaging.

Protocol 2: Confocal Microscopy and Image Acquisition

This protocol outlines the setup for imaging **KMG-104** fluorescence using a confocal laser scanning microscope.

Equipment:

- Confocal laser scanning microscope equipped with an Argon laser.
- Oil-immersion objective lens (e.g., 40x or 60x).
- Environmental chamber to maintain cells at 37°C and 5% CO₂ during imaging.

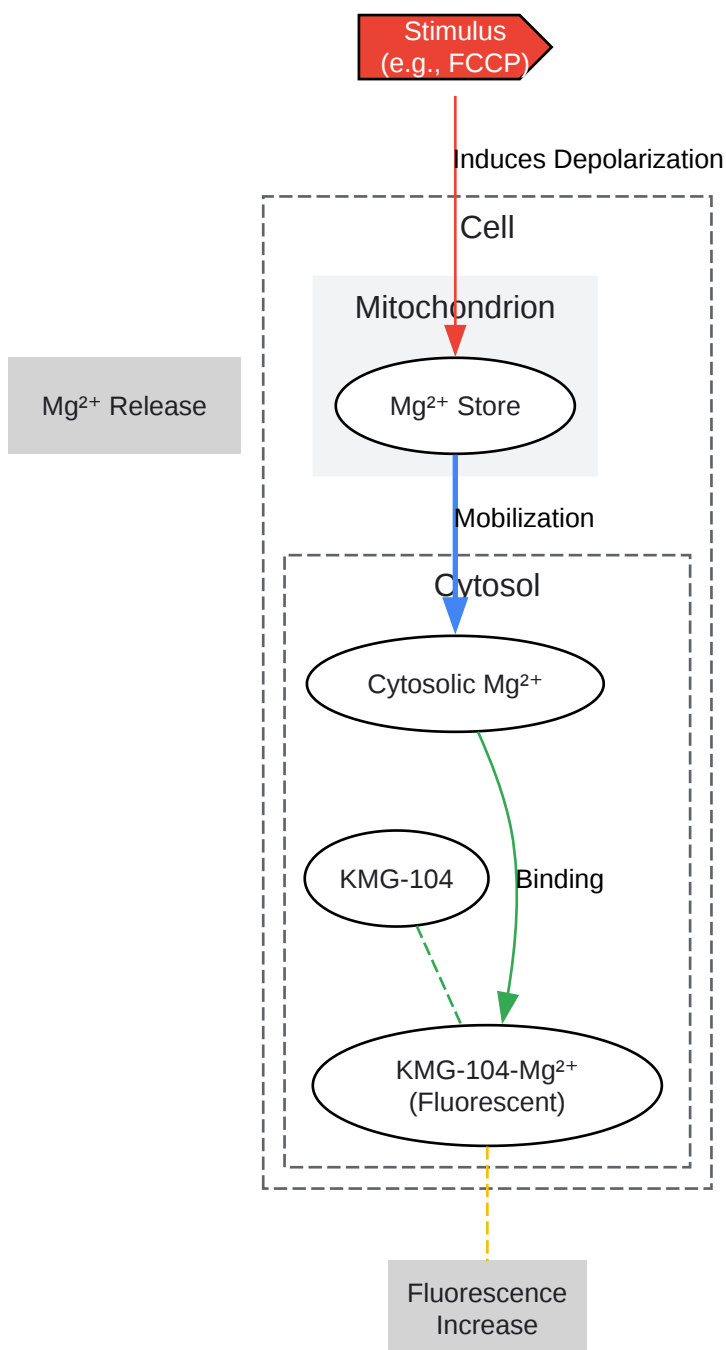
Procedure:

- Microscope Setup: Mount the coverslip or imaging dish with the **KMG-104**-loaded cells onto the microscope stage.
- Excitation and Emission Settings:
 - Excite the **KMG-104** probe using the 488 nm line of the Argon laser.[\[4\]](#)
 - Set the emission detection window to 500-545 nm.[\[4\]](#)
- Image Acquisition: Acquire fluorescent images using the appropriate software (e.g., FluoView). Define regions of interest (ROIs) within the cells to measure the mean fluorescence intensity.[\[4\]](#)
- Time-Lapse Imaging: For dynamic studies, acquire images at regular intervals to monitor changes in intracellular Mg²⁺ concentration over time.
- Data Analysis: The change in fluorescence intensity over time is proportional to the change in intracellular Mg²⁺ concentration. Data is often presented as the relative fluorescence change (F/F_0), where F is the fluorescence at a given time point and F_0 is the baseline fluorescence.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key logical and signaling pathways related to the application of **KMG-104**.

Investigating Mitochondrial Mg^{2+} Mobilization with KMG-104



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- To cite this document: BenchChem. [KMG-104: A Technical Guide to a Highly Selective Magnesium Probe]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15364599#basic-properties-and-characteristics-of-kmg-104>]

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